![molecular formula C17H29BrN2O2 B14465812 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline CAS No. 66910-68-7](/img/structure/B14465812.png)
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline is a complex organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of bromine, methoxy groups, and a diethylaminobutyl side chain attached to the aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline typically involves multiple steps, starting with the bromination of a suitable aniline precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves the attachment of the diethylaminobutyl side chain, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, dimethyl sulfate for methylation, and lithium aluminum hydride for reduction. Reaction conditions typically involve the use of solvents like acetic acid, methanol, or dichloromethane, and may require specific temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted anilines from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted anilines, such as 2-Bromo-4-methylaniline and 2,5-Dimethoxy-4-bromoamphetamine. These compounds share structural similarities but differ in their specific substituents and side chains .
Uniqueness
2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline is unique due to its specific combination of bromine, methoxy groups, and a diethylaminobutyl side chain
Propiedades
Número CAS |
66910-68-7 |
|---|---|
Fórmula molecular |
C17H29BrN2O2 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
4-N-(2-bromo-4,5-dimethoxyphenyl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C17H29BrN2O2/c1-6-20(7-2)10-8-9-13(3)19-15-12-17(22-5)16(21-4)11-14(15)18/h11-13,19H,6-10H2,1-5H3 |
Clave InChI |
DNVIOYJGGDGNFA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=CC(=C(C=C1Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


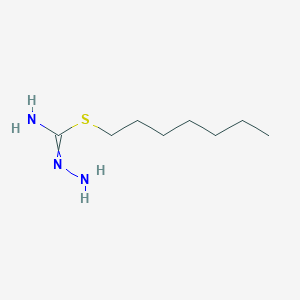
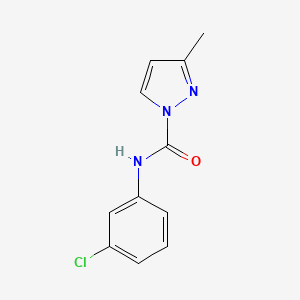
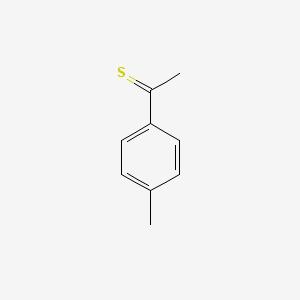
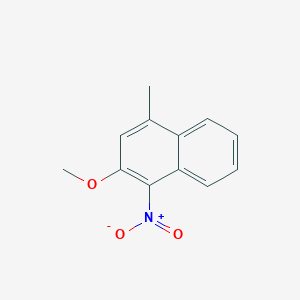
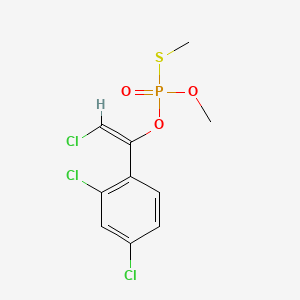
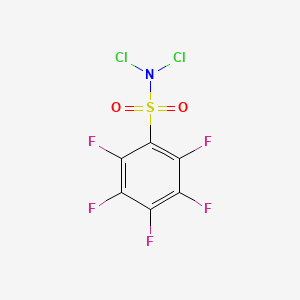
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
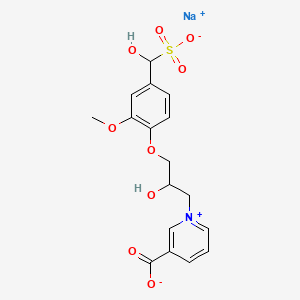

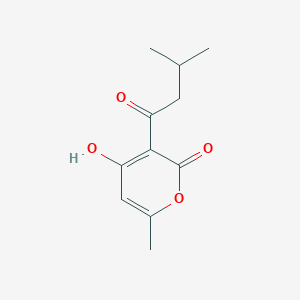
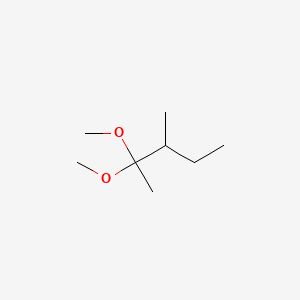
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
